molecular formula C12H10Cl2 B050580 1,4-Bis(chloromethyl)naphthalene CAS No. 6586-89-6

1,4-Bis(chloromethyl)naphthalene

Cat. No. B050580
CAS RN: 6586-89-6
M. Wt: 225.11 g/mol
InChI Key: PMIHHEJEQAQZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions, starting with naphthalic anhydride or similar naphthalene precursors. For instance, 1,8-bis(hydroxylmethyl)naphthalene can be synthesized from naphthalic anhydride, followed by chlorination to form 1,8-bis(chloromethyl)naphthalene, which upon further reactions, leads to various derivatives such as 1,8-bis(2-methoxylethyl)-naphthalene, showcasing the versatility of naphthalene compounds in synthesis processes (Hua Wen-hao, 2009).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including 1,4-bis(chloromethyl)naphthalene, is characterized by the presence of functional groups attached to the naphthalene core, influencing their physical and chemical properties. For example, the crystal structure analysis of related compounds such as 1,8-bis(dimethylethyleneguanidino)naphthalene reveals unsymmetrical intramolecular hydrogen bridges and provides insights into the basicity and structural peculiarities of such naphthalene-based "proton sponges" (Volker Raab et al., 2003).

Chemical Reactions and Properties

1,4-Bis(chloromethyl)naphthalene participates in various chemical reactions, leading to the formation of complex polymers and materials with unique properties. For instance, the compound serves as a precursor in the synthesis of smart network polymers, which exhibit selective fluorescence quenching and photodegradation in the presence of specific chloroalkanes (S. Sasaki et al., 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives are closely related to their molecular structure. For example, the introduction of substituents can significantly influence the solubility, melting point, and thermal stability of these compounds, as seen in the synthesis and characterization of aromatic polyamides derived from bis(phenoxy)naphthalene-containing diamines (Chin‐Ping Yang & Wen‐Tung Chen, 1993).

Chemical Properties Analysis

The chemical properties of 1,4-bis(chloromethyl)naphthalene derivatives, such as reactivity towards various nucleophiles, electrophiles, and the ability to form complex structures through cyclopalladation, highlight their utility in advanced materials and catalysis research. For instance, studies on cyclometallated compounds based on naphthalene derivatives illustrate the versatility and reactivity of these compounds in forming metal-organic frameworks and catalytic sites (I. G. Phillips & P. Steel, 1991).

Scientific Research Applications

  • Smart Network Polymers with Bis(piperidyl)naphthalene Cross-Linkers :

    • Sasaki et al. (2017) utilized 1,4-Bis(piperidyl)naphthalene, a derivative of 1,4-Bis(chloromethyl)naphthalene, as a cross-linker for poly(n-butyl methacrylate) gels. This application demonstrated selective fluorescence quenching and photodegradation in the presence of trichloromethyl-containing chloroalkanes, providing insight into the development of smart materials with responsive properties (Sasaki, Sugita, Tokita, Suenobu, Ishitani, & Konishi, 2017).
  • Synthesis and Photodegradation of Poly[1,4-bis(dimethylsilyl)naphthalene] :

    • Howard and Weber (1989) explored the synthesis and photodegradation of a copolymer with alternating 1,4-naphthalene and disilyl units, derived from a compound similar to 1,4-Bis(chloromethyl)naphthalene. Their work contributes to the understanding of polymer stability and degradation under light exposure (Howard & Weber, 1989).
  • Two-Photon Laser-Induced Reaction of 1,8-Bis(halomethyl)naphthalenes :

    • Ouchi et al. (1997) studied the two-photon chemistry of 1,8-Bis(bromomethyl)naphthalene and 1,8-Bis(chloromethyl)naphthalene, related compounds to 1,4-Bis(chloromethyl)naphthalene, using various laser photolysis techniques. This research is significant for understanding the photophysical properties and reaction dynamics of these compounds under different light conditions (Ouchi, Koga, & Adam, 1997).
  • Synthesis of 1,8-Bis(2-methoxylethyl)-naphthalene :

    • Wen-hao (2009) synthesized 1,8-bis(2-methoxylethyl)-naphthalene, a chemical process involving 1,8-bis(chloromethyl)-naphthalene, a compound structurally related to 1,4-Bis(chloromethyl)naphthalene. This synthesis contributes to the field of organic chemistry, particularly in the preparation of functionalized naphthalene derivatives (Wen-hao, 2009).

Safety And Hazards

1,4-Bis(chloromethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,4-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHHEJEQAQZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216045
Record name Naphthalene, 1,4-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(chloromethyl)naphthalene

CAS RN

6586-89-6
Record name Naphthalene, 1,4-bis(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6586-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,4-bis(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6586-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,4-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(chloromethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(chloromethyl)naphthalene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(chloromethyl)naphthalene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(chloromethyl)naphthalene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Bis(chloromethyl)naphthalene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(chloromethyl)naphthalene

Citations

For This Compound
26
Citations
I Hussain, M Irfan Ashiq, M Nadeem… - Journal of the …, 2014 - search.ebscohost.com
H and 13 C-NMR spectra indicate that naphthalene portion of 1, 4-bis-(chloromethyl)-naphthalene was slightly twisted due to C 8 –H---Cl* bonding. The electrons distribution on …
Number of citations: 2 search.ebscohost.com
MI Tariq, MN Tahir, I Hussain, A Roohi - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the title molecule, C12H10Cl2, the torsion angles Cr—Cr—Cm—Cl around the Cm—Cr bonds have values of −104.1 (4) and −101.9 (4), where Cm is a methylene and Cr is a ring C …
Number of citations: 15 scripts.iucr.org
S Antoun - Collection of Czechoslovak chemical communications, 1987 - cccc.uochb.cas.cz
Bis-sulphonium salts of naphthalene derivatives have been synthesized in good yields via the reaction of dimethyl sulphide with primary naphthyl halides under mild conditions. …
Number of citations: 5 cccc.uochb.cas.cz
DH Hua, B Dantoing, PD Robinson, TC Qui… - … Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) Photoisomerization of tetraethyl 6,8,15,17-tetrahydro-7H,16H-5,18[1',2']-benzeno-9,14-ethenodibenzo[a,h]cyclotetradecene-7,7,16,16-tetracarboxylate. Structure of tetraethyl 2,3,…
Number of citations: 4 scripts.iucr.org
PJ Hanhela, DB Paul - Australian Journal of Chemistry, 1989 - CSIRO Publishing
Several aromatic bis( nitrile oxides) have been prepared as potential curing agents for sealants produced from thiol -terminated polysulfide liquid polymers. All were obtained by …
Number of citations: 9 www.publish.csiro.au
C Xia, X Wang, J Lin, W Jiang, Y Ni, W Huang - Synthetic metals, 2009 - Elsevier
In this paper, we reported the synthesis of two new triphenylamine derivatives: 1,4-bis[-E-4-(N,N-diphenylamino)styryl]naphthalene (Np-G1) and 2,8-bis[-E-4-(N,N-diphenylamino) styryl]…
Number of citations: 31 www.sciencedirect.com
A Gładysz-Płaska, M Majdan, B Tarasiuk… - Journal of hazardous …, 2018 - Elsevier
Elimination of U(VI) from nuclear wastes and from the underground water near the uranium mines is the serious problem. Therefore search for new sorbents for U(VI) is still a big …
Number of citations: 35 www.sciencedirect.com
MT Kang, M Meng, YN Tan, T Cheng… - Chemistry–A European …, 2016 - Wiley Online Library
Assembling two quadruply bonded dimolybdenum units [Mo 2 (DAniF) 3 ] + (DAniF=N,N′‐di(p‐anisyl)formamidinate) with 1,4‐naphthalenedicarboxylate and its thiolated derivatives …
S Kumar, P Singh, S Kaur - Tetrahedron, 2007 - Elsevier
Four new fluoroionophores possessing four ligating sites (2S+2N) and an essential hydrophobic environment, as prevailing in the plastocyanin and rusticyanin proteins, have been …
Number of citations: 51 www.sciencedirect.com
MM Edim, OC Enudi, BB Asuquo, H Louis, EA Bisong… - Heliyon, 2021 - cell.com
The aromaticity and CDFT properties of naphthalene and its aza-derivatives were theoretically investigated using density functional theory (DFT) electronic structure method. The …
Number of citations: 34 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.